(E)-2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
2-[7-[(E)-but-2-enyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O3/c1-4-5-6-20-13(24)11-12(19(3)15(20)25)17-14-21(11)7-9(2)18-22(14)8-10(16)23/h4-5H,6-8H2,1-3H3,(H2,16,23)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIAJBYCVIYENJ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)N)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)N)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is a member of the triazine family and has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance its biological activity. The use of triazole and purine moieties is particularly significant as they are known to exhibit a range of pharmacological effects. The synthetic pathways often include:
- Formation of the triazine core : Utilizing precursors that facilitate the formation of the triazine ring.
- Substitution reactions : Introducing alkyl or aryl groups to improve solubility and bioactivity.
- Final acetamide formation : Reacting with acetic anhydride or similar reagents to form the acetamide group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives. For instance:
- In vitro studies : The compound was tested against various cancer cell lines (e.g., breast, colon, lung). Results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting that it may inhibit cell proliferation effectively .
- Mechanism of action : The proposed mechanisms include interference with DNA synthesis and repair pathways, possibly through inhibition of key enzymes involved in nucleotide metabolism .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : Studies have shown that certain derivatives within the same family possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures demonstrated MIC values as low as 0.0156 μg/mL against Candida albicans .
- Fungal Activity : The compound's structural characteristics allow it to disrupt fungal cell wall synthesis or function through interaction with specific enzymes .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, there is emerging evidence regarding its anti-inflammatory properties:
- COX Inhibition : Some derivatives have shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes .
Case Studies
Several case studies illustrate the efficacy of this compound:
-
Study on Anticancer Activity :
- Objective : Evaluate effects on lung cancer cells.
- Method : Treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability observed at concentrations above 5 μM.
-
Study on Antimicrobial Effects :
- Objective : Assess activity against Staphylococcus aureus.
- Method : Disk diffusion method.
- Results : Zones of inhibition were significantly larger than those observed with standard antibiotics.
Scientific Research Applications
The compound (E)-2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide represents a complex molecular structure with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature and research findings.
Anticancer Activity
Research indicates that compounds similar to the one have shown promising anticancer properties. For instance, derivatives of purine and triazine have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that modifications in the purine structure can enhance cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Antiviral Properties
Compounds with triazino and purine frameworks have been investigated for antiviral activities. The interaction of these compounds with viral enzymes could inhibit viral replication. For example, some derivatives have shown effectiveness against HIV and hepatitis viruses by targeting reverse transcriptase and polymerases .
Antimicrobial Activity
The antimicrobial properties of similar compounds have been documented extensively. Studies suggest that the presence of specific substituents in the triazino-purine structure can enhance activity against Gram-positive and Gram-negative bacteria. This makes such compounds candidates for developing new antibiotics .
Central Nervous System (CNS) Effects
Research has indicated that certain purine derivatives exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems or reduction of oxidative stress .
Case Study 1: Anticancer Efficacy
In a recent study published in Nature, researchers synthesized a series of triazino-purine derivatives and tested their efficacy against breast cancer cell lines. The study found that one derivative significantly reduced cell viability by inducing apoptosis through the mitochondrial pathway .
Case Study 2: Antiviral Mechanism
A study published in Molecular Pharmacology explored the antiviral effects of a related compound on Hepatitis C virus (HCV). It was found that the compound inhibited HCV replication by interfering with the viral RNA polymerase activity .
Case Study 3: Neuroprotection
Research conducted at a prominent university demonstrated that a triazino-purine compound improved cognitive function in animal models of Alzheimer's disease. The study highlighted its role in reducing amyloid-beta plaque formation and enhancing synaptic plasticity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations :
- Substituent Effects: The but-2-en-1-yl group in the target compound introduces conformational rigidity compared to the flexible 3-methylbutyl chain in . This may restrict binding to specific enzyme pockets .
- Functional Group Impact: The acetamide group (common in all analogs) provides hydrogen-bonding capacity, critical for target engagement.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare (E)-2-(7-(but-2-en-1-yl)...acetamide?
Answer:
The compound is synthesized via multi-step reactions involving:
- Electrophilic substitution : Chloroacetyl chloride reacts with purine/triazine precursors under controlled conditions, using triethylamine as a base and toluene or acetonitrile as solvents to facilitate nucleophilic acylations .
- Catalyzed coupling : Palladium-catalyzed allylic amination or substitution reactions may introduce the but-2-en-1-yl group, requiring inert atmospheres and precise temperature control (e.g., 60–80°C) .
- Purification : Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are critical for isolating the pure (E)-isomer, with solvent systems optimized for polarity (e.g., ethyl acetate/hexane gradients) .
Advanced: How can reaction conditions be optimized to mitigate low yields during the introduction of the but-2-en-1-yl moiety?
Answer:
Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, while dichloromethane minimizes side reactions in allylic substitutions .
- Catalyst tuning : Palladium(II) acetate with ligands like triphenylphosphine improves regioselectivity for the (E)-configuration, monitored via <sup>1</sup>H NMR to track isomer ratios .
- Temperature gradients : Stepwise heating (e.g., 40°C → 70°C over 12 hours) reduces thermal degradation of sensitive intermediates .
Basic: What spectroscopic techniques are essential for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and confirm the (E)-configuration via coupling constants (J = 12–16 Hz for allylic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]<sup>+</sup> at m/z 413.1582) and detects fragmentation patterns .
- Infrared Spectroscopy (IR) : Carbonyl stretches (1650–1750 cm<sup>-1</sup>) confirm the acetamide and dioxo groups .
Advanced: How should researchers resolve contradictions in biological activity data across assays?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability. Dose-response curves (IC50) should use ≥3 replicates to assess statistical significance .
- Compound stability : Perform HPLC stability tests in assay media (e.g., DMEM at 37°C) to rule out degradation artifacts .
- Target validation : Use knockout cell models or competitive binding assays to confirm specificity for hypothesized targets (e.g., kinase inhibition) .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
Answer:
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer profiling : MTT assays on cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .
- Enzyme inhibition : Fluorescence-based assays (e.g., for kinases or proteases) with ATP/dye-conjugated substrates .
Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., PARP-1), focusing on hydrogen bonds with the triazino-purine core .
- ADMET prediction : Tools like SwissADME assess logP (target ≤3), aqueous solubility, and CYP450 interactions to prioritize analogs .
- QSAR analysis : Correlate substituent electronegativity (Hammett σ values) with bioactivity to guide functional group modifications .
Advanced: What strategies address low solubility in aqueous buffers during in vivo studies?
Answer:
- Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance hydrophilicity, cleaved enzymatically in vivo .
- Nanoformulation : Encapsulate the compound in liposomes (size 80–120 nm) or polymeric nanoparticles (PLGA) for sustained release .
- Co-solvent systems : Use cyclodextrin complexes or DMSO/saline mixtures (≤5% v/v) to maintain solubility without cytotoxicity .
Basic: How should researchers safely handle and store this compound?
Answer:
- Storage : Keep at –20°C in amber vials under argon to prevent oxidation. Desiccate to avoid hygroscopic degradation .
- Handling : Use gloveboxes for air-sensitive steps (e.g., catalyst reactions) and LC-MS fume hoods for solvent evaporation .
- Waste disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before incineration .
Advanced: What mechanistic studies elucidate the role of the but-2-en-1-yl group in bioactivity?
Answer:
- Isotopic labeling : Synthesize <sup>13</sup>C-labeled analogs to track metabolic pathways via NMR or mass spectrometry .
- Structure-activity relationship (SAR) : Compare activity of (E)-isomer with (Z)-isomer and saturated analogs to assess conformational dependence .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., X-ray diffraction) to map binding interactions .
Advanced: How can researchers validate contradictory cytotoxicity data between 2D and 3D cell models?
Answer:
- Model optimization : Use spheroid-based 3D cultures with hypoxia-mimicking conditions to better replicate in vivo tumor microenvironments .
- Penetration assays : Fluorescently tag the compound to quantify uptake depth in 3D models via confocal microscopy .
- Pathway analysis : RNA-seq or proteomics on treated 2D vs. 3D cells to identify differential signaling (e.g., EMT or apoptosis markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
